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molecular formula C6H4ClF3N2S B3030563 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine CAS No. 919116-36-2

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

Cat. No. B3030563
M. Wt: 228.62
InChI Key: GUSJNAFRAQDVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174946B2

Procedure details

To a solution of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine (2.50 g, 11.5 mmol) in THF (50 mL) in an ice bath under nitrogen was added zinc(II) chloride (1.0 M in ether, 13.8 mL, 13.8 mmol) dropwise. The mixture was stirred in the ice bath for two hours, then sodium methanethiolate (0.888 g, 12.7 mmol) was added. The mixture was stirred overnight, allowing the reaction to slowly come to room temperature. After 18 hours the reaction was quenched with 2 M HCl (15 mL), and the organics removed by evaporation under reduced pressure. The aqueous residue was diluted with brine (15 mL), and extracted with DCM (3×30 mL). The combined organic phases were dried (phase separator) and carefully evaporated to give a pale yellow oil. Chromatography (2×40 g silica cartridge, 0-20% DCM/n-hexane) followed by carefully evaporation of solvent (40° C.@400 mmHg then room temperature@200 mmHg) gave the title compound (I11) (2.149 g, 82% yield) as a colourless oil; 1H NMR (600 MHz, CDCl3) δ 8.66 (s, 1H), 2.61 (s, 3H). LCMS Method C: rt: 7.95 min; m/z 229.1 [M+H]+, Note: I11 is volatile.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.888 g
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH3:13][S-:14].[Na+]>C1COCC1.[Cl-].[Zn+2].[Cl-]>[Cl:8][C:6]1[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=[C:2]([S:14][CH3:13])[N:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
13.8 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.888 g
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to slowly come to room temperature
CUSTOM
Type
CUSTOM
Details
After 18 hours the reaction was quenched with 2 M HCl (15 mL)
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the organics removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The aqueous residue was diluted with brine (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried (phase separator)
CUSTOM
Type
CUSTOM
Details
carefully evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
Chromatography (2×40 g silica cartridge, 0-20% DCM/n-hexane) followed by carefully evaporation of solvent (40° C.@400 mmHg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=NC=C1C(F)(F)F)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.149 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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